molecular formula C13H12N2S B1665100 Urea, 1-(2-biphenylyl)-2-thio- CAS No. 19250-02-3

Urea, 1-(2-biphenylyl)-2-thio-

Cat. No.: B1665100
CAS No.: 19250-02-3
M. Wt: 228.31 g/mol
InChI Key: PFLVOXHSAWFMOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, 1-(2-biphenylyl)-2-thio- is a compound that belongs to the class of thioureas, which are derivatives of urea where the oxygen atom is replaced by a sulfur atom. This compound is characterized by the presence of a biphenyl group attached to the nitrogen atom of the thiourea moiety. Thioureas are known for their diverse chemical reactivity and have found applications in various fields such as pharmaceuticals, agriculture, and materials science.

Scientific Research Applications

Urea, 1-(2-biphenylyl)-2-thio- has been extensively studied for its applications in various scientific fields:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its antimicrobial properties.

    Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly as anticancer and antiviral agents.

    Industry: It is used in the production of polymers and as an additive in lubricants and coatings.

Safety and Hazards

While specific safety and hazard information for “Urea, 1-(2-biphenylyl)-2-thio-” is not available, it’s important to handle all chemicals with appropriate safety precautions. This includes using personal protective equipment and following standard procedures for chemical handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(2-biphenylyl)-2-thio- typically involves the reaction of 2-biphenylamine with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: On an industrial scale, the production of Urea, 1-(2-biphenylyl)-2-thio- can be achieved through a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Urea, 1-(2-biphenylyl)-2-thio- undergoes several types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Biphenylamine derivatives.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Mechanism of Action

The mechanism of action of Urea, 1-(2-biphenylyl)-2-thio- involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the thiourea moiety can form hydrogen bonds with amino acid residues. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.

Comparison with Similar Compounds

    Thiourea: The parent compound, which lacks the biphenyl group.

    Phenylthiourea: A simpler derivative with a single phenyl group.

    Benzylthiourea: Contains a benzyl group instead of a biphenyl group.

Comparison: Urea, 1-(2-biphenylyl)-2-thio- is unique due to the presence of the biphenyl group, which enhances its hydrophobic interactions and increases its binding affinity to molecular targets. This makes it more effective in applications where strong binding is required, such as enzyme inhibition or receptor modulation. In contrast, simpler thiourea derivatives may have lower binding affinities and reduced biological activity.

Properties

IUPAC Name

(2-phenylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2S/c14-13(16)15-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLVOXHSAWFMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172844
Record name Urea, 1-(2-biphenylyl)-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19250-02-3
Record name N-(1,1'-Biphenyl)-2-ylthiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019250023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1-(2-biphenylyl)-2-thio-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5807
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, 1-(2-biphenylyl)-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1,1'-BIPHENYL)-2-YLTHIOUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34ZN5TA7W4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Treatment of 2-biphenylylisothiocyanate (10.2 g) with a saturated solution of ammonia in ethanol (100 ml) at 10 to 30° for 4 hours and then at 30° C. for 16 hours yielded N-(2-biphenylyl)thiourea (m.p. 183°-184° C.).
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Urea, 1-(2-biphenylyl)-2-thio-
Reactant of Route 2
Reactant of Route 2
Urea, 1-(2-biphenylyl)-2-thio-
Reactant of Route 3
Reactant of Route 3
Urea, 1-(2-biphenylyl)-2-thio-
Reactant of Route 4
Reactant of Route 4
Urea, 1-(2-biphenylyl)-2-thio-
Reactant of Route 5
Reactant of Route 5
Urea, 1-(2-biphenylyl)-2-thio-
Reactant of Route 6
Urea, 1-(2-biphenylyl)-2-thio-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.